(7Z)-3-(4-ethoxyphenyl)-7-(2-hydroxybenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one
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Overview
Description
(7Z)-3-(4-ETHOXYPHENYL)-7-[(2-HYDROXYPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE is a complex organic compound with a unique structure that combines elements of thiazole, triazine, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7Z)-3-(4-ETHOXYPHENYL)-7-[(2-HYDROXYPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and triazine rings, followed by the introduction of the ethoxyphenyl and hydroxyphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(7Z)-3-(4-ETHOXYPHENYL)-7-[(2-HYDROXYPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce new functional groups into the phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens or sulfonyl chlorides. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
(7Z)-3-(4-ETHOXYPHENYL)-7-[(2-HYDROXYPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (7Z)-3-(4-ETHOXYPHENYL)-7-[(2-HYDROXYPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. The compound’s structure allows it to bind to these targets with high specificity, modulating their activity and resulting in therapeutic or biochemical outcomes.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymerization reactions.
Organochlorine Compounds: These compounds share some structural similarities but differ significantly in their chemical properties and applications.
Uniqueness
(7Z)-3-(4-ETHOXYPHENYL)-7-[(2-HYDROXYPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE stands out due to its unique combination of thiazole, triazine, and phenyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H19N3O3S |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
(7Z)-3-(4-ethoxyphenyl)-7-[(2-hydroxyphenyl)methylidene]-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C20H19N3O3S/c1-2-26-16-9-7-15(8-10-16)22-12-21-20-23(13-22)19(25)18(27-20)11-14-5-3-4-6-17(14)24/h3-11,24H,2,12-13H2,1H3/b18-11- |
InChI Key |
USSCXUIPDODYAE-WQRHYEAKSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2CN=C3N(C2)C(=O)/C(=C/C4=CC=CC=C4O)/S3 |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CN=C3N(C2)C(=O)C(=CC4=CC=CC=C4O)S3 |
Origin of Product |
United States |
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